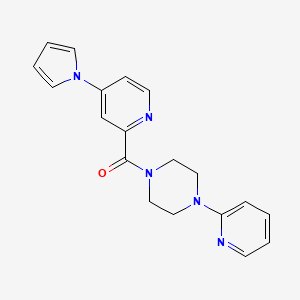
((4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.395. The purity is usually 95%.
BenchChem offers high-quality (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les chercheurs ont exploré le potentiel antimicrobien de composés similaires contenant de l'imidazole. Par exemple, la pyridin-3-yl (2-(2,3,4,5-tétra-substitué phényl)-1H-imidazol-1-yl)méthanone a montré une activité antimicrobienne contre Staphylococcus aureus, Bacillus subtilis et Escherichia coli .
- Les polymères conjugués jouent un rôle crucial dans les cellules solaires, les dispositifs électroluminescents et les systèmes électrochromes. L'incorporation de fragments contenant de l'imidazole dans ces polymères peut améliorer leurs propriétés électroniques et optiques .
- Les dérivés du pyrrole ont gagné en attention en tant qu'agents anticancéreux puissants en raison de leurs mécanismes d'action divers. Ils inhibent les enzymes, les kinases et les récepteurs impliqués dans la progression du cancer .
- Les chercheurs ont développé diverses voies de synthèse pour accéder aux dérivés de l'imidazole. L'investigation de nouvelles méthodologies de synthèse et la conception de dérivés avec des propriétés améliorées sont essentielles .
Propriétés antimicrobiennes
Polymères conjugués pour les dispositifs optoélectroniques
Potentiel anticancéreux
Voies de synthèse et dérivés
En résumé, ce composé comble le fossé entre la chimie du pyrrole et de la pyridine, offrant des possibilités passionnantes pour le développement de médicaments, la science des matériaux et la recherche biologique. Des recherches plus approfondies sur ses propriétés et ses applications contribueront sans aucun doute aux progrès scientifiques. 🌟
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a wide range of targets, including various enzymes, receptors, and proteins . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound could potentially interfere with these pathways by binding to key enzymes or proteins, thereby altering their activity and the overall pathway dynamics.
Pharmacokinetics
Its excretion could occur via renal or hepatic routes .
Result of Action
Based on the known activities of similar compounds, it could potentially exert antimicrobial, anti-inflammatory, antitumor, and other pharmacological effects . These effects would result from its interactions with its targets and subsequent alterations in biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific characteristics of the biological environment. For instance, the compound’s activity could be modulated by the pH due to the presence of ionizable groups. Its stability could be affected by temperature and the presence of degradative enzymes .
Propriétés
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(17-15-16(6-8-20-17)22-9-3-4-10-22)24-13-11-23(12-14-24)18-5-1-2-7-21-18/h1-10,15H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTUVJIIDBQCKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














